Metaphit

説明

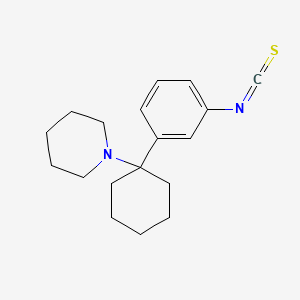

Structure

3D Structure

特性

IUPAC Name |

1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2S/c21-15-19-17-9-7-8-16(14-17)18(10-3-1-4-11-18)20-12-5-2-6-13-20/h7-9,14H,1-6,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSGBQAQSPSRJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=CC=C2)N=C=S)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00914572 |

Source

|

| Record name | Metaphit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96316-00-6 |

Source

|

| Record name | 1-[1-(3-Isothiocyanatophenyl)cyclohexyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96316-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaphit | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096316006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METAPHIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFS3HJC8WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Metaphit: Synthesis, Chemical Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Metaphit (1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine), a critical research tool for studying the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor. This document details its synthesis, chemical properties, and provides in-depth experimental protocols for its application in neuroscience research.

Core Chemical Properties of this compound and its Precursor, Phencyclidine

This compound is a derivative of phencyclidine (PCP), and as such, their chemical properties share similarities. The introduction of the isothiocyanate group at the meta-position of the phenyl ring is the key modification that confers its unique reactivity. Quantitative data for PCP are provided here as a baseline for understanding the physicochemical characteristics of this class of compounds.

| Property | Value (for Phencyclidine) | Citation |

| Molecular Formula | C₁₇H₂₅N | [1] |

| Molecular Weight | 243.4 g/mol | [1] |

| Melting Point | 46-46.5 °C | [2] |

| Solubility (Base) | Freely soluble in acetone, chloroform (B151607), ether, and methanol (B129727). Very slightly soluble in water. | [2] |

| Solubility (HCl salt) | Slightly soluble in acetone. Freely soluble in chloroform and methanol. Insoluble in ether and hexane. Freely soluble in water. | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from 1-(1-phenylcyclohexyl)piperidine (PCP). The key steps involve the introduction of a nitro group onto the phenyl ring, followed by its reduction to an amine, and subsequent conversion to the isothiocyanate.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 1-(1-phenylcyclohexyl)piperidine (PCP)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 1-(1-phenylcyclohexyl)piperidine in a minimal amount of concentrated sulfuric acid.

-

Nitrating Agent Addition: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the cooled PCP solution while maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete nitration, primarily at the meta-position due to the directing effects of the parent molecule.

-

Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide (B78521) solution) until the solution is basic.

-

Extraction: Extract the product, 1-[1-(3-nitrophenyl)cyclohexyl]piperidine (B1214143), with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Reduction of 1-[1-(3-nitrophenyl)cyclohexyl]piperidine to 1-[1-(3-aminophenyl)cyclohexyl]piperidine

-

Reaction Setup: Dissolve the nitrated PCP derivative in a suitable solvent like ethanol (B145695) or methanol in a flask.

-

Catalyst Addition: Add a catalyst, such as palladium on carbon (Pd/C).

-

Reduction: The reduction can be achieved through catalytic hydrogenation using hydrogen gas or with a chemical reducing agent like tin(II) chloride in the presence of hydrochloric acid.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, filter off the catalyst (if used). If a chemical reducing agent was used, neutralize the reaction mixture and extract the product.

-

Purification: Purify the resulting 1-[1-(3-aminophenyl)cyclohexyl]piperidine by column chromatography or recrystallization.

Step 3: Conversion of 1-[1-(3-aminophenyl)cyclohexyl]piperidine to this compound

-

Reaction Setup: Dissolve the synthesized amino-PCP derivative in a suitable solvent like dichloromethane.

-

Isothiocyanate Formation: Add carbon disulfide (CS₂) to the solution, followed by a base such as triethylamine, to form a dithiocarbamate (B8719985) intermediate.

-

Desulfurization: Treat the dithiocarbamate intermediate with a desulfurylating agent. A common and effective method involves the use of cyanuric chloride or a similar reagent to facilitate the elimination of hydrogen sulfide (B99878) and form the isothiocyanate group.[3]

-

Alternative Method: An alternative is to react the amino-PCP with thiophosgene (B130339) in the presence of a base. This is a highly effective but requires caution due to the toxicity of thiophosgene.

-

Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer and concentrate it under reduced pressure. The final product, this compound, can be purified by column chromatography.

Mechanism of Action

This compound is an irreversible antagonist of the PCP binding site located within the ion channel of the NMDA receptor. The isothiocyanate group of this compound forms a covalent bond with nucleophilic residues in the channel, leading to a long-lasting blockade of ion flux.

Experimental Protocols

PCP Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the PCP binding site of the NMDA receptor using [³H]thienyl cyclohexylpiperidine ([³H]TCP) as the radioligand.[4]

Materials and Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]TCP (final concentration typically 1-5 nM).

-

Non-specific Binding Control: 10 µM PCP or another high-affinity ligand.

-

Membrane Preparation: Rat cortical membranes (0.2-0.5 mg/mL protein).

-

Test Compound: Serial dilutions of the compound of interest.

-

Filtration Apparatus: Cell harvester and glass fiber filters (pre-soaked in 0.5% polyethylenimine).

-

Scintillation Counter and Cocktail.

Protocol:

-

Plate Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 25 µL of assay buffer.

-

Non-specific Binding (NSB): 25 µL of 10 µM PCP.

-

Test Compound: 25 µL of each dilution of the test compound.

-

-

Membrane Addition: Add 100 µL of the diluted rat cortical membrane preparation to each well.

-

Radioligand Addition: Add 25 µL of [³H]TCP to each well. The final assay volume will be 150 µL.

-

Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Drying: Dry the filter mat under a heat lamp.

-

Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

References

Metaphit's Mechanism of Action on NMDA Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaphit is a potent and irreversible antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Its unique mechanism of action, involving the covalent modification of the phencyclidine (PCP) binding site within the receptor's ion channel, distinguishes it from competitive and reversible non-competitive antagonists. This guide provides a comprehensive overview of this compound's interaction with the NMDA receptor, detailing its mechanism of action, the experimental protocols used to characterize its effects, and the downstream signaling consequences of its irreversible antagonism.

Introduction to this compound and the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission in the central nervous system. Its activation requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, as well as the relief of a voltage-dependent magnesium (Mg²⁺) block. Upon activation, the channel opens, allowing the influx of cations, most notably calcium (Ca²⁺), which acts as a second messenger to trigger a cascade of intracellular signaling events.

This compound, a derivative of phencyclidine, acts as a specific acylating agent for the PCP binding site located within the pore of the NMDA receptor channel. This covalent modification results in a long-lasting, essentially irreversible inhibition of the receptor's function. Understanding the specifics of this interaction is crucial for its use as a pharmacological tool to probe NMDA receptor function and for the potential design of novel therapeutics targeting this receptor.

Mechanism of Action: Covalent Modification of the PCP Binding Site

This compound's primary mechanism of action is the acylation of a nucleophilic residue within the PCP binding site of the NMDA receptor. This site is accessible when the ion channel is in its open state, indicating that this compound is a use-dependent antagonist. The isothiocyanate group of the this compound molecule is highly reactive and forms a stable covalent bond, likely with a lysine (B10760008) or cysteine residue, within the channel lining.

This irreversible binding physically occludes the ion channel, preventing the passage of Ca²⁺ and other cations, thereby blocking NMDA receptor-mediated signaling. The irreversible nature of this inhibition is demonstrated by the lack of recovery of NMDA receptor function even after prolonged washout periods in experimental preparations.

Quantitative Data

| Parameter | Description | Typical Experimental Observation |

| Inhibition of NMDA-evoked responses | Reduction in the physiological response (e.g., neurotransmitter release, ion currents) to NMDA receptor activation after pre-incubation with this compound. | Concentration-dependent and time-dependent irreversible inhibition. |

| Reduction in [³H]TCP Binding | Decrease in the number of available PCP binding sites as measured by the binding of a radiolabeled ligand like [³H]tenocyclidine ([³H]TCP). | Significant reduction in Bmax (maximal binding capacity) with little to no change in Kd (dissociation constant) of the remaining sites after this compound treatment and washout. |

Experimental Protocols

Radioligand Binding Assay for Irreversible Inhibition

This protocol is designed to assess the irreversible binding of this compound to the PCP site of the NMDA receptor using a competitive radioligand.

Materials:

-

Rat cortical membranes (source of NMDA receptors)

-

[³H]TCP (radioligand)

-

This compound

-

Unlabeled PCP or MK-801 (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Pre-incubation with this compound:

-

Incubate aliquots of rat cortical membranes with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C) to allow for covalent modification.

-

Include a control group incubated with vehicle only.

-

-

Washout:

-

Centrifuge the membrane suspensions to pellet the membranes.

-

Resuspend the pellets in fresh, ice-cold assay buffer.

-

Repeat the centrifugation and resuspension steps multiple times (e.g., 3-5 times) to thoroughly wash out any unbound this compound.

-

-

[³H]TCP Binding Assay:

-

Resuspend the final washed pellets in a known volume of assay buffer.

-

In a 96-well plate, add the this compound-treated or control membranes.

-

Add a saturating concentration of [³H]TCP to all wells.

-

To determine non-specific binding, add a high concentration of unlabeled PCP or MK-801 to a subset of wells for each condition.

-

Incubate the plate to allow [³H]TCP to reach binding equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding of [³H]TCP for each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of remaining specific [³H]TCP binding against the concentration of this compound used in the pre-incubation step to determine the concentration of this compound required to irreversibly block a certain percentage of receptors.

-

Electrophysiological Recording of Irreversible NMDA Receptor Blockade

This protocol uses whole-cell patch-clamp electrophysiology to measure the irreversible inhibition of NMDA receptor-mediated currents by this compound.

Materials:

-

Cultured neurons or brain slices

-

External solution (containing physiological ion concentrations, including Mg²⁺)

-

Internal solution (for the patch pipette)

-

NMDA and glycine (agonists)

-

This compound

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

Procedure:

-

Establish a Whole-Cell Recording:

-

Obtain a whole-cell patch-clamp recording from a neuron.

-

Voltage-clamp the neuron at a holding potential where NMDA receptor currents can be measured (e.g., -60 mV to observe the Mg²⁺ block or a more positive potential to relieve it).

-

-

Baseline NMDA Currents:

-

Apply a brief pulse of NMDA and glycine to elicit a baseline NMDA receptor-mediated current.

-

Repeat this application several times to ensure a stable baseline response.

-

-

Application of this compound:

-

Bath-apply a known concentration of this compound for a defined period.

-

During the application of this compound, periodically apply NMDA/glycine to open the channels and allow this compound to access its binding site.

-

-

Washout:

-

Perfuse the recording chamber with this compound-free external solution for an extended period (e.g., 20-30 minutes) to wash out any unbound drug.

-

-

Post-Washout NMDA Currents:

-

After the washout period, apply NMDA and glycine again to measure the remaining NMDA receptor-mediated current.

-

-

Data Analysis:

-

Compare the amplitude of the NMDA current after this compound treatment and washout to the baseline current.

-

The percentage of current reduction represents the degree of irreversible inhibition.

-

Downstream Signaling Pathways Affected by this compound

By irreversibly blocking Ca²⁺ influx through the NMDA receptor, this compound effectively shuts down the downstream signaling cascades that are normally initiated by NMDA receptor activation. These pathways are crucial for numerous cellular processes, including synaptic plasticity, gene expression, and cell survival.

Key signaling pathways inhibited by this compound include:

-

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway: CaMKII is a major downstream effector of NMDA receptor-mediated Ca²⁺ influx and is critical for the induction of long-term potentiation (LTP).

-

Ras-MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is involved in cell growth, differentiation, and survival, and can be activated by NMDA receptor signaling.

-

CREB-Mediated Gene Expression: Ca²⁺ influx through NMDA receptors can lead to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein), which regulates the expression of genes involved in synaptic plasticity and neuronal survival.

-

Nitric Oxide Synthase (nNOS) Activation: NMDA receptor activity can lead to the activation of neuronal nitric oxide synthase (nNOS), resulting in the production of nitric oxide (NO), a retrograde messenger involved in synaptic plasticity.

The irreversible nature of this compound's blockade makes it a powerful tool for dissecting the long-term consequences of NMDA receptor inhibition on these and other signaling pathways.

Conclusion

This compound serves as an invaluable pharmacological tool for the study of NMDA receptor function due to its unique mechanism of irreversible antagonism. By covalently modifying the PCP binding site, it provides a means to produce a long-lasting and complete blockade of NMDA receptor activity. The experimental protocols detailed in this guide provide a framework for characterizing the effects of this compound and other irreversible antagonists. A thorough understanding of its interaction with the NMDA receptor and the consequent inhibition of downstream signaling pathways is essential for its application in neuroscience research and for the development of novel therapeutic strategies targeting the NMDA receptor system.

In Vivo Effects of Metaphit Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metaphit is a potent, irreversible antagonist of the phencyclidine (PCP) binding site on the N-methyl-D-aspartate (NMDA) receptor complex. Its in vivo administration elicits a complex pharmacological profile characterized by both acute PCP-like agonist effects and long-term antagonism of PCP-induced behaviors. This technical guide provides a comprehensive overview of the in vivo effects of this compound, detailing its behavioral and neurochemical impact, the experimental protocols used to elicit and measure these effects, and the underlying signaling pathways. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Mechanism of Action

This compound, chemically 1-(1-(3-isothiocyanatophenyl)cyclohexyl)piperidine, acts as an acylating agent. Following in vivo administration, it covalently binds to the PCP receptor, which is an integral part of the NMDA receptor ion channel. This irreversible binding leads to a long-lasting, non-competitive antagonism of the receptor's function. The isothiocyanate group of this compound forms a covalent bond with a nucleophilic residue within the PCP binding site, effectively and permanently disabling the receptor. This mechanism underlies both its acute psychotomimetic effects and its prolonged blockade of the behavioral and neurochemical effects of subsequent PCP administration.

Behavioral Effects

The in vivo behavioral effects of this compound are dose-dependent and vary with the route of administration and the animal model used.

Acute Agonist-like Effects

At higher doses, particularly following intracerebroventricular (i.c.v.) administration, this compound produces acute behavioral effects that mimic those of PCP. These include:

-

Stereotyped Behavior: Repetitive, purposeless movements such as head weaving, sniffing, and turning.

-

Ataxia: A lack of voluntary coordination of muscle movements.

-

Catalepsy: A state of immobility and muscular rigidity.

Long-Term Antagonist Effects

Following the initial agonist phase, or at lower systemic doses, this compound administration leads to a prolonged period of antagonism against the effects of PCP. This antagonism is characterized by a significant reduction in PCP-induced:

-

Stereotyped behavior

-

Ataxia

-

Hyperlocomotion

This antagonistic effect can persist for several days following a single administration of this compound.

Quantitative Behavioral Data

The following tables summarize the quantitative data on the behavioral effects of this compound administration.

Table 1: Acute Agonist-like Effects of Intracerebroventricular (i.c.v.) this compound Administration in Rats

| Dose (µmol/rat, i.c.v.) | Behavioral Effect | Onset | Duration |

| 2.0 | PCP-like stereotypy and ataxia | Within minutes | Several hours |

| 1.0 | Mild stereotypy in some animals | Within minutes | Shorter duration |

Table 2: Long-Term Antagonism of PCP-Induced Behaviors by this compound Pretreatment in Rats

| This compound Pretreatment Dose (µmol/rat, i.c.v.) | PCP Challenge Dose (mg/kg, i.p.) | Time After this compound | Antagonized Behavior | Magnitude of Antagonism |

| 1.0 | 5.0 | 24 hours | Stereotyped Behavior | Significant reduction in stereotypy scores |

| 1.0 | 5.0 | 72 hours | Stereotyped Behavior | Partial but significant reduction |

| 1.0 | 5.0 | 24 hours | Ataxia | Significant reduction in ataxia scores |

| 1.0 | 5.0 | 96 hours | Ataxia | Partial but significant reduction |

Neurochemical Effects

The primary neurochemical effect of this compound is the irreversible inactivation of PCP binding sites on the NMDA receptor. This has downstream consequences on neurotransmitter systems, particularly the dopaminergic and serotonergic systems.

Receptor Binding

In vivo administration of this compound leads to a significant and long-lasting reduction in the number of available PCP binding sites (Bmax) in various brain regions, without altering the binding affinity (Kd) of the remaining receptors for PCP-like ligands. This is consistent with its irreversible mechanism of action. This compound has also been shown to interact with sigma and serotonin (B10506) receptors, although its affinity for the PCP site is higher.

Table 3: In Vivo Effects of this compound on PCP Receptor Binding in Rat Brain

| This compound Dose | Time After Administration | Brain Region | Change in Bmax for [³H]TCP | Change in Kd for [³H]TCP |

| 1.0 µmol/rat, i.c.v. | 24 hours | Cortex | ~50% decrease | No significant change |

| 1.0 µmol/rat, i.c.v. | 24 hours | Hippocampus | ~45% decrease | No significant change |

| 1.0 µmol/rat, i.c.v. | 24 hours | Striatum | ~55% decrease | No significant change |

[³H]TCP (1-(1-(2-thienyl)cyclohexyl)piperidine) is a radiolabeled analog of PCP used in receptor binding assays.

Neurotransmitter Dynamics

While direct in vivo microdialysis studies on this compound are limited, its mechanism of action through the NMDA receptor suggests significant alterations in dopamine (B1211576) and serotonin neurotransmission. PCP is known to increase extracellular levels of dopamine and, to a lesser extent, serotonin in brain regions like the prefrontal cortex and striatum. The long-term antagonism of PCP's behavioral effects by this compound implies a normalization or prevention of these PCP-induced neurochemical changes.

Experimental Protocols

Animal Models

-

Species: Male Sprague-Dawley or Wistar rats (250-350 g) are commonly used for behavioral and neurochemical studies.

-

Housing: Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

This compound Administration

-

Preparation: this compound is typically dissolved in a vehicle such as saline or a small amount of dimethyl sulfoxide (B87167) (DMSO) and then diluted in saline. The solution should be prepared fresh on the day of the experiment.

-

Intracerebroventricular (i.c.v.) Injection:

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

-

Place the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole over the lateral ventricle using the following coordinates relative to bregma: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 mm from the skull surface.

-

Slowly inject the this compound solution (typically 1-5 µL) into the ventricle over several minutes using a microsyringe.

-

Leave the injection needle in place for a few minutes to prevent backflow.

-

Withdraw the needle, suture the incision, and allow the animal to recover.

-

Quantification of Stereotyped Behavior

-

Apparatus: Place the animal in a transparent observation cage.

-

Scoring: Observe and score the animal's behavior at regular intervals (e.g., every 5 minutes for a 60-minute session) using a standardized rating scale. A common scale for PCP-induced stereotypy is as follows:

-

0: Asleep or inactive

-

1: Active

-

2: Stereotyped sniffing, head movements

-

3: Repetitive turning in a narrow circle

-

4: Repetitive turning in a wide circle

-

5: Continuous circling

-

6: Severe, continuous circling with ataxia

-

In Vivo Receptor Binding Assay

-

Administer this compound to the animals as described above.

-

At the desired time point after administration, euthanize the animals and rapidly dissect the brain regions of interest on ice.

-

Prepare crude membrane fractions from the brain tissue.

-

Incubate the membranes with a saturating concentration of a radiolabeled PCP ligand (e.g., [³H]TCP).

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Determine the Bmax (maximal number of binding sites) and Kd (binding affinity) using Scatchard analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound's action on the NMDA receptor complex.

Caption: Experimental workflow for behavioral assessment of this compound.

Caption: Workflow for in vivo neurochemical analysis of this compound.

Metaphit: An In-depth Technical Guide for Studying Phencyclidine (PCP) Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaphit, or 1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine, is a derivative of the dissociative anesthetic phencyclidine (PCP). It serves as a critical research tool due to its ability to act as an irreversible antagonist at the PCP binding site located within the ion channel of the N-methyl-D-aspartate (NMDA) receptor. This unique property of covalent bonding allows for the persistent inactivation of PCP receptors, enabling detailed investigation into their function and pharmacology. This guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols, and relevant data for researchers in neuropharmacology and drug development.

Mechanism of Action

Phencyclidine and its analogs exert their effects by non-competitively blocking the NMDA receptor ion channel. The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[1][2] For the channel to open, it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg2+) block.[3][4]

The PCP binding site is located deep within the ion channel pore.[5][6] this compound, as a derivative of PCP, targets this same site. Its isothiocyanate group (-N=C=S) is chemically reactive and forms a covalent bond with a nucleophilic residue within the channel, leading to irreversible inactivation. This "acylating" action effectively and permanently blocks the ion channel, preventing the passage of cations like Calcium (Ca2+).

The irreversible nature of this compound's binding is its key feature as a research tool. Unlike reversible antagonists which are in a state of dynamic equilibrium with the receptor, this compound's covalent bond allows for a "wash-out" of unbound compound, leaving a population of receptors permanently inactivated. This is invaluable for studying receptor reserve and for correlating receptor occupancy with physiological or behavioral effects.

It is important to note that while this compound is a potent tool for studying the PCP site on the NMDA receptor, some studies have suggested that its in vivo effects, such as the antagonism of PCP-induced locomotor activity, may involve presynaptic mechanisms that are not directly related to the specific blockade of PCP receptors.[7][8]

Quantitative Data

The following tables summarize key quantitative data related to PCP receptor ligands, providing a comparative basis for experimental design.

Table 1: Binding Affinities of PCP and Related Compounds at the NMDA Receptor

| Compound | Preparation | Radioligand | Ki (nM) |

| Phencyclidine (PCP) | Rat Brain Membranes | [3H]TCP | 59 |

| MK-801 (Dizocilpine) | Rat Forebrain | [3H]MK-801 | ~3-5 |

| Ketamine | - | - | ~500-1000 |

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The binding of PCP and related drugs is enhanced by the presence of NMDA agonists like glutamate, indicating a preferential binding to the activated state of the receptor-channel complex.[9]

Experimental Protocols

In Vitro Irreversible Binding Assay with this compound

This protocol is designed to demonstrate the irreversible binding of this compound to PCP receptors in brain homogenates.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound hydrochloride

-

Radioligand for the PCP site (e.g., [3H]MK-801)

-

Scintillation fluid and counter

-

Glass fiber filters

-

Filtration manifold

Procedure:

-

Tissue Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. Resuspend the membrane pellet in fresh buffer.

-

This compound Pre-incubation: Aliquots of the membrane preparation are pre-incubated with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for a specified time (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for covalent binding.

-

Washing Step: To remove unbound this compound, the membranes are subjected to repeated centrifugation and resuspension in fresh buffer (typically 3-4 washes). This step is critical to ensure that any subsequent reduction in radioligand binding is due to irreversible inactivation and not to residual, unbound this compound competing for the binding site.

-

Radioligand Binding: The washed membranes are then incubated with a saturating concentration of a PCP site radioligand, such as [3H]MK-801. Non-specific binding is determined in the presence of a high concentration of a non-labeled PCP analog (e.g., 10 µM PCP).

-

Filtration and Counting: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with ice-cold buffer to remove unbound radioligand. The radioactivity trapped on the filters, representing bound radioligand, is then measured using liquid scintillation counting.

-

Data Analysis: The specific binding of the radioligand is calculated by subtracting non-specific binding from total binding. The percentage of remaining PCP receptors after this compound treatment is determined by comparing the specific binding in this compound-treated samples to the vehicle-treated controls. An IC50 value for this compound can then be calculated, representing the concentration that causes 50% irreversible inactivation of the receptors.

Electrophysiological Recording of NMDA Receptor Currents

This protocol outlines the use of this compound in patch-clamp electrophysiology to study its effect on NMDA receptor-mediated currents in cultured neurons.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

External solution (containing Mg2+-free physiological salts)

-

Internal solution (for the patch pipette)

-

NMDA and glycine (co-agonist)

-

This compound hydrochloride

Procedure:

-

Cell Preparation: Cultured neurons are placed on the stage of the microscope and continuously perfused with the external solution.

-

Whole-Cell Recording: A glass micropipette filled with the internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The neuron is voltage-clamped at a holding potential (e.g., -60 mV).

-

Eliciting NMDA Currents: NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) are applied to the neuron to activate NMDA receptors and elicit an inward current (in Mg2+-free external solution). A baseline of stable NMDA-evoked currents is established.

-

This compound Application: this compound is then applied to the neuron, either through the perfusion system or via a puffer pipette, for a defined period.

-

Washout and Post-Metaphit Recording: Following this compound application, the neuron is perfused with the control external solution to wash out any unbound drug. NMDA-evoked currents are then recorded again.

-

Data Analysis: The amplitude of the NMDA-evoked currents recorded after this compound treatment and washout is compared to the baseline amplitude. A significant and persistent reduction in the current amplitude indicates irreversible blockade of the NMDA receptor channels by this compound.

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts related to this compound and the PCP receptor.

Caption: Mechanism of this compound's irreversible binding to the PCP site.

Caption: Workflow for an in vitro irreversible binding assay.

References

- 1. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Phencyclidine - Wikipedia [en.wikipedia.org]

- 6. The PCP site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a proposed phencyclidine (PCP) antagonist, prevents PCP-induced locomotor behavior through mechanisms unrelated to specific blockade of PCP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound fails to antagonize PCP-induced passive avoidance deficit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Metaphit's Acylating Action on PCP Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaphit, or 1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine, is a derivative of the dissociative anesthetic phencyclidine (PCP). It was developed as a site-directed acylating agent to irreversibly bind to and characterize PCP receptors. Its isothiocyanate group (-N=C=S) is designed to form a covalent thiourea (B124793) bond with nucleophilic residues, such as amine or sulfhydryl groups, within the receptor's binding site. This technical guide provides an in-depth analysis of this compound's role in acylating PCP receptors, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows. While initially proposed as a specific PCP antagonist, research has revealed a more complex pharmacological profile, with evidence for both antagonist and agonist-like effects, as well as actions at sites other than the primary PCP receptor on the NMDA ion channel.

Quantitative Data Summary

The interaction of this compound with PCP and other receptors has been quantified in various studies. The following tables summarize key findings regarding its binding affinity and effects on receptor density.

| Compound | Receptor/Ligand | Assay Type | Value | Species | Reference |

| This compound | [3H]1,3-di-o-tolylguanidine ([3H]DTG) | Inhibition of Binding | IC50: 2 µM | Guinea Pig Brain | [1] |

| This compound | --INVALID-LINK---3-(3-hydroxyphenyl)-N-(1-propyl)piperidine (--INVALID-LINK---3-PPP) | Inhibition of Binding | IC50: 10 µM | Guinea Pig Brain | [1] |

| This compound | --INVALID-LINK---N-allylnormetazocine (--INVALID-LINK---SKF 10,047) | Inhibition of Binding | IC50: 50 µM | Guinea Pig Brain | [1] |

| This compound | [3H]1-[1-(2-thienyl)cyclohexyl]piperidine ([3H]TCP) | Inhibition of Binding | IC50: 10 µM | Guinea Pig Brain | [1] |

Table 1: this compound Inhibition of Ligand Binding to Sigma and PCP Receptors

| Treatment | Ligand | Parameter | Effect | Species |

| This compound | [3H]1-[1-(2-thienyl)cyclohexyl]piperidine ([3H]TCP) | Bmax | Significant Decrease | Rat |

| This compound | [3H]1-[1-(2-thienyl)cyclohexyl]piperidine ([3H]TCP) | Kd | No Change | Rat |

Table 2: Effect of this compound on [3H]TCP Binding Parameters

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved in a multi-step process, with the key final step being the introduction of the isothiocyanate group. The synthesis of a tritium-labeled version of this compound has been described, starting from a nitro-precursor.

Protocol for the Synthesis of [3H]this compound

This protocol is adapted from the described synthesis of radiolabeled this compound.

-

Reduction of the Nitro Precursor: 1-[1-(3-nitrophenyl)cyclohexyl]piperidine (B1214143) is reduced to the corresponding amine, 1-[1-(3-aminophenyl)cyclohexyl]piperidine. This can be achieved using a reducing agent such as hydrogen gas with a palladium catalyst. The introduction of the tritium (B154650) label can be performed at this stage using tritium gas.

-

Formation of the Isothiocyanate: The resulting tritiated amine is then converted to the isothiocyanate, [3H]this compound. This is typically achieved by reacting the amine with thiophosgene (B130339) (CSCl2) in an inert solvent, often in the presence of a base to neutralize the HCl byproduct.

-

Purification: The final product, [3H]this compound, is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity for use in binding and functional assays.

Irreversible Radioligand Binding Assay

To assess the irreversible binding of this compound to PCP receptors, a modified radioligand binding assay is employed. This protocol is designed to differentiate between reversible and covalent binding.

Protocol using [3H]TCP

-

Membrane Preparation: Prepare a crude membrane fraction from the brain tissue of the species of interest (e.g., rat cortex) by homogenization in a suitable buffer, followed by centrifugation to pellet the membranes.

-

Pre-incubation with this compound: Resuspend the membrane preparation and pre-incubate it with various concentrations of this compound for a sufficient duration to allow for covalent binding to occur.

-

Washing: To remove any unbound this compound, subject the membranes to multiple rounds of centrifugation and resuspension in fresh buffer. This extensive washing procedure is critical to ensure that any subsequent effects on radioligand binding are due to irreversible acylation.

-

Radioligand Binding: After the final wash, resuspend the this compound-treated membranes and incubate them with a saturating concentration of the PCP receptor radioligand, such as [3H]TCP.

-

Filtration and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters, representing the amount of [3H]TCP bound to the remaining available receptors, is quantified by liquid scintillation counting.

-

Data Analysis: The reduction in the specific binding of [3H]TCP in the this compound-treated membranes compared to control membranes (treated with vehicle) is used to determine the extent of irreversible receptor blockade. A decrease in the Bmax (maximum number of binding sites) with no significant change in the Kd (dissociation constant) of [3H]TCP is indicative of irreversible, non-competitive antagonism.

Signaling Pathways and Mechanisms of Action

This compound is believed to exert its effects through at least two distinct binding sites, leading to a complex pharmacological profile.

PCP Site 1: The NMDA Receptor Channel

The primary and most well-characterized binding site for PCP and its analogs is located within the ion channel of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a ligand-gated ion channel that is crucial for excitatory synaptic transmission and plasticity.

For the NMDA receptor channel to open, both glutamate and a co-agonist (glycine or D-serine) must bind to their respective sites. This allows for the influx of cations, most notably Ca2+. The rise in intracellular Ca2+ activates downstream signaling cascades, such as the calcium/calmodulin-dependent protein kinase II (CaMKII) pathway, which is a key mediator of synaptic plasticity.[2][3] this compound, as an open-channel blocker, enters the activated ion channel and covalently binds to the PCP site, physically occluding the pore and preventing ion translocation.

PCP Site 2: The Monoamine Transporters

Evidence suggests the existence of a second high-affinity PCP binding site, termed PCP site 2, which is not associated with the NMDA receptor. This site is thought to be an allosteric modulatory site on monoamine transporters, such as the dopamine (B1211576) transporter (DAT).

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling. By acylating PCP site 2 on DAT, this compound can modulate dopamine homeostasis. This interaction may contribute to some of the complex behavioral effects of this compound that are not solely explained by NMDA receptor antagonism.[4][5]

Experimental and Logical Workflow

The characterization of this compound's role in acylating PCP receptors typically follows a logical progression from chemical synthesis to in vitro and in vivo functional assays.

This workflow begins with the chemical synthesis of this compound. The synthesized compound is then used in in vitro binding assays to determine its affinity for PCP receptors and other potential targets. The irreversible nature of its binding is confirmed through specialized protocols. Subsequently, in vitro functional assays are conducted to assess the physiological consequences of receptor acylation. Finally, in vivo behavioral studies in animal models are performed to understand the compound's overall pharmacological effects. The data from all stages are then analyzed to elucidate the complete mechanism of action.

Conclusion

This compound has proven to be a valuable pharmacological tool for investigating PCP receptors. Its ability to irreversibly acylate its binding sites has facilitated the characterization of these receptors and has helped to distinguish between different PCP binding sites. However, the complexity of its pharmacological profile, with actions at both the NMDA receptor channel and monoamine transporters, and its mixed agonist/antagonist properties, underscores the need for careful experimental design and interpretation. For researchers and drug development professionals, this compound serves as a case study in the development and characterization of irreversible receptor ligands and highlights the intricate interplay between different neurotransmitter systems in the central nervous system.

References

- 1. Acylation of sigma receptors by this compound, an isothiocyanate derivative of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PKC in the perspective of dopamine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Metaphit's Phencyclidine-Like Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaphit, a derivative of phencyclidine (PCP), is a potent and irreversible ligand for multiple neuronal targets, exhibiting a complex pharmacological profile that mirrors many of the effects of its parent compound. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's phencyclidine-like actions, with a focus on its interactions with the N-methyl-D-aspartate (NMDA) receptor, the dopamine (B1211576) transporter (DAT), sigma receptors, and serotonin (B10506) 5-HT2 receptors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanisms of Action

This compound's pharmacological actions are primarily attributed to its irreversible binding to several key proteins involved in neurotransmission. As an acylating agent, it forms a covalent bond with its target sites, leading to long-lasting inhibition.

NMDA Receptor Antagonism

This compound is a non-competitive antagonist of the NMDA receptor, a critical ion channel involved in synaptic plasticity, learning, and memory. It binds to the phencyclidine (PCP) site within the ion channel, physically blocking the passage of ions and thereby inhibiting receptor function. This action is central to its dissociative anesthetic and psychotomimetic effects, which are characteristic of PCP.

Dopamine Transporter Inhibition

This compound irreversibly inhibits the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft.[1] By blocking DAT, this compound increases the extracellular concentration and duration of action of dopamine, a key neurotransmitter in reward and motor control pathways. This mechanism contributes to the psychostimulant and reinforcing effects observed with this compound.

Interaction with Sigma and Serotonin Receptors

This compound also demonstrates significant affinity for sigma receptors and serotonin 5-HT2 receptors. While the precise functional consequences of these interactions are still being fully elucidated, they are believed to contribute to the complex behavioral and psychological effects of the compound.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the available quantitative data on the binding affinities of this compound and related compounds to their primary targets.

| Compound | Target | Assay Type | K_i (nM) | IC_50 (nM) | Reference |

| This compound | NMDA Receptor (PCP site) | Irreversible Inhibition | - | - | [2] |

| This compound | Dopamine Transporter (DAT) | Irreversible Inhibition of [3H]dopamine uptake | - | - | [1] |

| This compound | Sigma Receptors | Irreversible Inhibition | - | - | [2] |

| This compound | 5-HT2 Receptors | Irreversible Inhibition | - | - |

Note: Due to the irreversible nature of this compound's binding, traditional equilibrium-based affinity constants (Ki) are not typically reported. The potency is often described by the concentration required for a certain percentage of irreversible inhibition over a specific time.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the phencyclidine-like effects of this compound.

Radioligand Binding Assay for NMDA Receptor Occupancy

Objective: To determine the irreversible binding of this compound to the PCP site of the NMDA receptor.

Materials:

-

Rat brain cortical membranes

-

[3H]MK-801 (a radiolabeled NMDA receptor channel blocker)

-

This compound

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

Pre-incubate the membranes with varying concentrations of this compound for a specified time (e.g., 30 minutes) to allow for irreversible binding.

-

Wash the membranes extensively to remove any unbound this compound.

-

Incubate the this compound-treated and control (untreated) membranes with a saturating concentration of [3H]MK-801.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Compare the amount of [3H]MK-801 binding in this compound-treated versus control membranes to determine the extent of irreversible inhibition.

Synaptosomal Dopamine Uptake Assay

Objective: To measure the irreversible inhibition of dopamine uptake by this compound.

Materials:

-

Rat striatal synaptosomes

-

[3H]Dopamine

-

This compound

-

Krebs-Ringer buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare striatal synaptosomes by homogenization and differential centrifugation.

-

Pre-incubate the synaptosomes with varying concentrations of this compound for a specified time.

-

Wash the synaptosomes to remove unbound this compound.

-

Initiate the uptake reaction by adding [3H]Dopamine to the this compound-treated and control synaptosomes.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Measure the radioactivity accumulated within the synaptosomes using a scintillation counter.

-

Calculate the percentage of inhibition of dopamine uptake caused by this compound.

Locomotor Activity Measurement in Rats

Objective: To assess the dose-dependent effects of this compound on spontaneous locomotor activity.

Materials:

-

Male Wistar rats

-

This compound dissolved in saline

-

Open-field activity chambers equipped with infrared beams

-

Data acquisition software

Procedure:

-

Habituate the rats to the open-field chambers for a set period (e.g., 30 minutes) on the day before the experiment.

-

On the test day, administer different doses of this compound (e.g., 1, 3, and 10 mg/kg, intraperitoneally) or vehicle (saline) to different groups of rats.

-

Immediately place the rats in the activity chambers.

-

Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a specified duration (e.g., 60-120 minutes).

-

Analyze the data to determine the dose-response relationship of this compound on various locomotor parameters.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

This compound's phencyclidine-like effects stem from its multifaceted and irreversible interactions with key neurotransmitter systems. Its potent blockade of NMDA receptors and dopamine transporters, coupled with its activity at sigma and serotonin receptors, results in a complex pharmacological profile with significant implications for neuroscience research and drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the intricate mechanisms of this compound and related compounds. A deeper understanding of these processes is crucial for developing novel therapeutic strategies for neurological and psychiatric disorders, as well as for mitigating the abuse potential of dissociative and stimulant drugs.

References

A Technical Guide to Preliminary Studies on Metaphit-Induced Behaviors

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on Metaphit, a derivative of phencyclidine (PCP). This compound has been investigated for its unique interactions with PCP receptors and its subsequent effects on rodent behavior. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and illustrates the underlying neurobiological pathways and research workflows.

Introduction to this compound

This compound is a derivative of phencyclidine (PCP) that binds irreversibly to a specific population of PCP receptor sites within the brain.[1][2] Initially proposed as a potential PCP antagonist, subsequent research has revealed a more complex pharmacological profile, with actions that can be either antagonistic or PCP-like, depending on the animal species and the specific behavior being evaluated.[1] Its primary mechanism involves interacting with the NMDA receptor complex, but it also significantly impacts dopaminergic and serotonergic systems, leading to distinct behavioral outcomes.[1][2][3]

Core Mechanism of Action and Signaling

This compound exerts its effects primarily as a non-competitive antagonist at the NMDA receptor, binding to the PCP site located within the receptor's ion channel.[3][4] This action blocks the normal flow of ions, inhibiting excitatory neurotransmission, which is a key mechanism shared with PCP.[5] However, this compound's actions extend beyond simple NMDA receptor blockade. Studies have shown that it also depletes dopamine (B1211576) in the nucleus accumbens and interacts with serotonin-2 (5-HT2) receptors.[1][2] This dual impact on major neurotransmitter systems, which are often in a delicate balance, underpins its complex behavioral effects.[6][7]

Summary of this compound-Induced Behaviors and Effects

Preliminary studies have identified several key behavioral and neurochemical changes following this compound administration in rodents. These findings are crucial for understanding its potential as a research tool or therapeutic agent.

| Animal Model | This compound Dose & Route of Administration | Observed Behavioral Effect | Neurochemical / Receptor Effect | Reference |

| Rat | Dose-dependent; Intracerebral (Nucleus Accumbens) | Reduction of PCP- and d-amphetamine-induced hyperactivity. | Significant depletion of dopamine content in the nucleus accumbens. | [1] |

| Rat | 1 µmol/rat; (Administration route not specified) | Decreased the intensity of PCP-induced head-twitch response. | Depletion of both PCP and 5-HT2 receptors. | [2] |

| Rat (in vivo) | Microelectrophoresis (Spinal Neurons) | Reduced N-methylaspartate (NMDA) induced excitation. | Mixed agonist/antagonist effects at the PCP receptor. | [3] |

Detailed Experimental Protocols

The methodologies used to assess this compound-induced behaviors are critical for the replication and extension of these preliminary findings. The following sections detail common protocols.

A typical study investigating the behavioral effects of this compound follows a standardized workflow to ensure consistency and validity of the results. This involves acclimatizing the animals to the laboratory environment, administering the compound through a specific route, conducting behavioral tests at precise time points, and finally, collecting and analyzing the data.

This protocol is designed to measure changes in spontaneous movement and hyperactivity, common effects observed after administration of psychoactive compounds like PCP and this compound.[1]

-

Subjects: Adult male rats (e.g., Sprague-Dawley or Wistar strains), housed individually with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Apparatus: An open-field arena (e.g., 40x40x30 cm), often equipped with automated photobeam detectors or an overhead video tracking system to record the animal's movement. The arena is typically placed in a sound-attenuated room with controlled lighting.

-

Procedure:

-

Habituation: Animals are habituated to the testing room for at least 60 minutes before the experiment begins.

-

Drug Administration: this compound or a vehicle control is administered. For targeted effects, intracerebral injections (e.g., into the nucleus accumbens) are performed on anesthetized animals using stereotaxic coordinates.[1] For systemic effects, intravenous or intraperitoneal injections may be used.

-

Testing: Following a predetermined post-injection period, each rat is placed individually into the center of the open-field arena.

-

Data Collection: Locomotor activity is recorded for a set duration (e.g., 60 minutes). Key parameters measured include total distance traveled, time spent mobile versus immobile, and entries into different zones of the arena (center vs. periphery).

-

Analysis: Data are analyzed using statistical methods such as ANOVA to compare the effects of different this compound doses against control groups.

-

Stereotypies are repetitive, invariant sequences of movement that can be induced by drugs affecting the dopamine and serotonin systems.[8][9] The head-twitch response in rodents is a well-established model for studying 5-HT2 receptor activation.[2]

-

Subjects: Adult male mice or rats.

-

Apparatus: Standard transparent observation cages (e.g., 25x15x15 cm) placed in a well-lit, quiet room.

-

Procedure:

-

Habituation: Animals are placed in the observation cages for a 30-60 minute habituation period.

-

Drug Administration: this compound or a vehicle control is administered, followed by a PCP challenge if investigating antagonistic effects.

-

Observation Period: Immediately following administration, trained observers, who are blind to the experimental conditions, begin scoring the frequency and intensity of specific stereotyped behaviors.

-

Scoring: For the head-twitch response, the number of rapid, side-to-side head movements is counted over a defined period (e.g., 30 minutes). For other stereotypies, a rating scale might be used to score the intensity of behaviors like sniffing, gnawing, or circling.

-

Analysis: The frequency of head-twitches or the stereotypy scores are compared across treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).

-

References

- 1. This compound, a proposed phencyclidine (PCP) antagonist, prevents PCP-induced locomotor behavior through mechanisms unrelated to specific blockade of PCP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on phencyclidine and serotonin2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Is this compound a phencyclidine antagonist? Studies with ketamine, phencyclidine and N-methylaspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phencyclidine - Wikipedia [en.wikipedia.org]

- 5. Pcp and the NMDA Receptor - David Lynch [grantome.com]

- 6. The Roles of Dopamine and Serotonin in Decision Making: Evidence from Pharmacological Experiments in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine and serotonin work in opposition to shape learning | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]

- 8. Methamphetamine-induced behavioral sensitization in a rodent model of posttraumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Motor Stereotypies: A Pathophysiological Review - PMC [pmc.ncbi.nlm.nih.gov]

Metaphit's Impact on Glutamatergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaphit, a derivative of phencyclidine (PCP), is a potent pharmacological tool used to investigate the function and regulation of the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth overview of this compound's mechanism of action, its multifaceted effects on glutamatergic signaling, and detailed experimental protocols for its use in research. This compound's unique properties as an irreversible antagonist and a PCP-like agonist make it a valuable compound for studying the complexities of NMDA receptor function and its role in various physiological and pathological processes.

Core Mechanism of Action: Irreversible Antagonism at the NMDA Receptor

This compound functions as an irreversible, non-competitive antagonist at the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor. This covalent modification of the receptor leads to a long-lasting inhibition of ion flux.

Key Characteristics:

-

Irreversible Binding: this compound contains an isothiocyanate group that forms a covalent bond with the PCP receptor, leading to a persistent blockade. This irreversible nature is demonstrated by a significant reduction in the maximum number of binding sites (Bmax) for PCP analogs like [3H]TCP, without a change in the dissociation constant (Kd) for the remaining available sites.[1]

-

Non-Competitive Antagonism: By binding within the ion channel, this compound does not compete with the binding of the primary agonists, glutamate (B1630785) and glycine, at their respective recognition sites.

-

PCP-like Agonist Activity: Paradoxically, this compound also exhibits PCP-like agonist effects, such as inducing stereotyped behaviors and catalepsy.[2] This dual activity suggests a complex interaction with the NMDA receptor that can lead to both agonistic and antagonistic outcomes depending on the experimental context.

Signaling Pathway of this compound's Action at the NMDA Receptor

Impact on Glutamatergic Signaling

This compound's interaction with the NMDA receptor and other components of the glutamatergic system leads to a cascade of effects, influencing neurotransmitter levels, synaptic plasticity, and neuronal excitability.

Inhibition of Glutamate Uptake

A significant action of this compound is the inhibition of glutamate transport at the blood-brain barrier (BBB). In vivo studies have demonstrated that this compound can reduce glutamate uptake from the blood into the brain by 77-79%.[3] This effect is likely due to alterations in the saturable components of glutamate transport across the BBB.[3] This disruption of glutamate homeostasis can contribute to an increase in extracellular glutamate concentrations, potentially leading to excitotoxicity and the observed pro-convulsant effects.

Workflow for Studying Glutamate Uptake Inhibition

Induction of Seizures

This compound is a potent convulsant, inducing audiogenic (sound-induced) seizures in various animal models, including mice, rats, and guinea pigs.[4][5][6] The seizure activity typically peaks 18-24 hours after administration and is characterized by wild running, clonic and tonic convulsions.[4][6] This pro-convulsant effect is thought to be a consequence of the modulation of the PCP binding site on the NMDA receptor, leading to an increased probability of ion channel opening and subsequent neuronal hyperexcitability.[4]

Effects on Synaptic Plasticity

Given its profound impact on NMDA receptor function, this compound is expected to significantly alter synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory. While direct studies on this compound's effect on LTP are limited, its irreversible antagonism of NMDA receptors strongly suggests an inhibitory role. NMDA receptor activation is a critical step in the induction of many forms of LTP. By blocking the ion channel, this compound would prevent the calcium influx necessary to trigger the downstream signaling cascades that lead to synaptic strengthening.

Quantitative Data

| Parameter | Value | Species | Tissue | Assay | Reference |

| Glutamate Uptake Inhibition | |||||

| Reduction in Glutamate Transport | 77-79% | Guinea Pig | Parietal Cortex, Caudate Nucleus, Hippocampus | In situ brain perfusion | [3] |

| Seizure Induction | |||||

| Peak Seizure Activity | 18-24 hours post-administration | Guinea Pig | N/A | EEG, Behavioral Observation | [3] |

| Dose for Audiogenic Seizures | 50 mg/kg (i.p.) | Mouse, Rat, Guinea Pig | N/A | Audiogenic stimulation | [4][6] |

| Dose for Audiogenic Seizures | 10 mg/kg (i.p.) | Rat (developing) | N/A | Audiogenic stimulation | [5] |

| Receptor Binding | |||||

| Bmax Reduction ([3H]TCP) | Significant decrease | Rat | Brain homogenates | Radioligand binding assay | [1] |

| Kd ([3H]TCP) | No significant change | Rat | Brain homogenates | Radioligand binding assay | [1] |

Experimental Protocols

Radioligand Binding Assay: [3H]TCP Displacement

This protocol is designed to assess the irreversible binding of this compound to the PCP site on the NMDA receptor.

Materials:

-

Rat brain homogenates

-

[3H]N-(1-[2-thienyl]cyclohexyl)piperidine ([3H]TCP)

-

This compound

-

Unlabeled PCP (for defining non-specific binding)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Pre-incubation with this compound: Incubate rat brain homogenates with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at a specific temperature (e.g., 25°C) to allow for covalent binding.

-

Wash Step: Centrifuge the homogenates to pellet the membranes and remove unbound this compound. Wash the pellets multiple times with fresh incubation buffer to ensure complete removal of non-covalently bound this compound.

-

[3H]TCP Binding: Resuspend the washed membranes in fresh incubation buffer.

-

Add a saturating concentration of [3H]TCP to the membrane suspension.

-

For determining non-specific binding, add a high concentration of unlabeled PCP to a parallel set of tubes.

-

Incubate the samples to allow [3H]TCP to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound [3H]TCP.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. A reduction in the Bmax of [3H]TCP binding in the this compound-pretreated samples compared to the control, with no significant change in Kd, indicates irreversible binding.

In Vivo Electrophysiology: Single-Unit Recording in the Caudate Nucleus

This protocol allows for the investigation of this compound's effects on the firing rate of neurons in vivo.

Materials:

-

Anesthetized rat

-

Stereotaxic apparatus

-

Recording microelectrodes

-

Amplifier and data acquisition system

-

This compound solution for intracerebroventricular (i.c.v.) or intravenous (i.v.) administration

-

PCP solution

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

-

Electrode Implantation: Lower a recording microelectrode into the caudate nucleus according to stereotaxic coordinates.

-

Baseline Recording: Record the spontaneous firing rate of individual neurons for a stable baseline period.

-

This compound Administration: Administer this compound either i.c.v. or i.v.

-

Post-Metaphit Recording: Continue to record the neuronal firing rate to observe the initial effects of this compound. Studies have shown an initial depression of firing similar to PCP.[1]

-

PCP Challenge: After a sufficient time for this compound to exert its irreversible effects (e.g., several hours to days), administer PCP.

-

Observation of Antagonism: Observe for an irreversible inhibition of the PCP-induced depression of neuronal firing, indicating that this compound has acylated the PCP receptors.[1]

Animal Model of Seizures: Audiogenic Seizure Induction

This protocol describes the induction of audiogenic seizures in rodents following this compound administration.

Materials:

-

Mice, rats, or guinea pigs

-

This compound solution

-

Sound-generating device (e.g., electric bell capable of producing 100 dB, 12 kHz)[4][6]

-

Observation chamber

Procedure:

-

This compound Administration: Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 10-50 mg/kg).[4][5][6]

-

Latency Period: House the animals individually and wait for the peak effect of this compound, typically 18-24 hours post-injection.[3][4]

-

Audiogenic Stimulation: Place the animal in the observation chamber and expose it to a high-intensity sound stimulus (e.g., 100 dB for 60 seconds).[4][6]

-

Seizure Scoring: Observe and score the behavioral seizure response, which may include a sequence of wild running, clonic convulsions, and tonic extension.[4][6]

-

EEG Monitoring (Optional): For more detailed analysis, implant EEG electrodes prior to this compound administration to record cortical and hippocampal electrical activity during the audiogenic stimulation. This will reveal paroxysmal activity and spike-wave complexes characteristic of seizures.[4]

Chemical Synthesis of this compound

The synthesis of this compound (1-[1-(m-isothiocyanatophenyl)cyclohexyl]piperidine) can be achieved from its precursor, 1-[1-(3-aminophenyl)cyclohexyl]piperidine. A common method involves the use of thiophosgene (B130339).

Reaction Scheme:

Conceptual Steps:

-

Starting Material: The synthesis begins with 1-[1-(3-aminophenyl)cyclohexyl]piperidine.

-

Reaction with Thiophosgene: The amino group of the starting material reacts with thiophosgene (CSCl2) in a suitable solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.

-

Formation of Isothiocyanate: This reaction results in the formation of the isothiocyanate group (-N=C=S) at the meta position of the phenyl ring, yielding this compound.

-

Purification: The final product is then purified using standard techniques such as column chromatography.

A detailed, step-by-step synthesis of [3H]-labeled this compound has been described, starting from 1-[1-(3-nitrophenyl)cyclohexyl]piperidine, with the tritium (B154650) label introduced in the penultimate step.

Conclusion

This compound is a powerful and complex pharmacological agent that has significantly contributed to our understanding of the NMDA receptor and glutamatergic signaling. Its irreversible antagonism of the PCP binding site, coupled with its PCP-like agonist effects and its ability to inhibit glutamate uptake, makes it a unique tool for researchers. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for scientists and drug development professionals seeking to utilize this compound in their research to further unravel the intricacies of glutamatergic neurotransmission in health and disease.

References

- 1. Equilibrium analysis of [3H]TCP binding: effects of glycine, magnesium and N-methyl-D-aspartate agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a proposed phencyclidine receptor acylator, on catalepsy in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]